1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826039
InChI: InChI=1S/C14H20N4/c15-10-6-7-18(8-10)14-11-2-1-3-12(11)16-13(17-14)9-4-5-9/h9-10H,1-8,15H2
SMILES:
Molecular Formula: C14H20N4
Molecular Weight: 244.34 g/mol

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC15826039

Molecular Formula: C14H20N4

Molecular Weight: 244.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine -

Specification

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
IUPAC Name 1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C14H20N4/c15-10-6-7-18(8-10)14-11-2-1-3-12(11)16-13(17-14)9-4-5-9/h9-10H,1-8,15H2
Standard InChI Key WJDKWFHWSHQORR-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N=C(N=C2N3CCC(C3)N)C4CC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is a bicyclic heterocyclic compound with the molecular formula C₁₄H₂₀N₄ and a molecular weight of 244.34 g/mol . Its International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) representations encode its complex structure, which combines a cyclopenta[d]pyrimidine core with a pyrrolidin-3-amine substituent.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1707566-50-4
Molecular FormulaC₁₄H₂₀N₄
Molecular Weight244.34 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Structural Analysis

The compound’s structure features a cyclopenta[d]pyrimidine ring system, a fused bicyclic scaffold comprising a five-membered cyclopentane ring and a six-membered pyrimidine ring. The pyrimidine component contains two nitrogen atoms at positions 1 and 3, while the cyclopentane ring introduces steric constraints that influence the molecule’s conformational flexibility . A cyclopropyl group at position 2 of the pyrimidine ring enhances the compound’s rigidity, potentially optimizing its binding affinity in biological systems. The pyrrolidin-3-amine substituent at position 4 contributes a secondary amine functional group, which may participate in hydrogen bonding or acid-base interactions.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification likely employs techniques such as column chromatography or recrystallization. Characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) would confirm structural integrity. The absence of reported melting or boiling points indicates that thermal stability data remain proprietary or unstudied .

Precaution CodeGuidance
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301 + P310IF SWALLOWED: Immediately call a poison center or doctor

Regulatory and Environmental Considerations

Disposal Recommendations

Consistent with pharmaceutical intermediates, disposal should follow incineration or chemical neutralization protocols under regulatory supervision .

Future Research Directions

  • Kinase Inhibition Profiling: High-throughput screening against kinase panels to identify therapeutic targets.

  • Solubility Optimization: Structural modifications to enhance aqueous solubility for in vivo studies.

  • Toxicological Studies: Acute and chronic toxicity assessments in model organisms.

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